Ethyl 4-(2-amino-2-thioxoethoxy)benzoate

Description

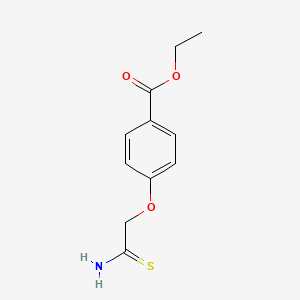

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-(2-amino-2-sulfanylideneethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-14-11(13)8-3-5-9(6-4-8)15-7-10(12)16/h3-6H,2,7H2,1H3,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHKQJIAVBGZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate typically involves the reaction of ethyl 4-hydroxybenzoate with 2-amino-2-thioxoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-amino-2-thioxoethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the nitro group can produce primary amines .

Scientific Research Applications

Ethyl 4-(2-amino-2-thioxoethoxy)benzoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-amino-2-thioxoethoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl 4-(2-amino-2-thioxoethoxy)benzoate with structurally or functionally related compounds, highlighting substituent variations, biological activities, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Key Findings:

Biological Activity: SABA1 (a sulfonamidobenzamide derivative) exhibits potent antimicrobial activity against E. coli (MIC: 0.45–0.9 mM), suggesting that sulfonamide and carbamoyl groups enhance bioactivity . In contrast, this compound lacks reported antimicrobial data, though its thioamide group may interact with metal ions or enzymes.

Photochemical Applications: Ethyl 4-(dimethylamino)benzoate (EDB) acts as a co-initiator in photopolymerization, achieving ~50% monomer conversion when paired with thioxanthone derivatives . Its dimethylamino group facilitates electron transfer, outperforming methacrylate-based initiators in resin cements . The thioxo group in this compound could offer alternative redox properties, though its photochemical utility remains unexplored.

Synthetic Utility: Compound A21 and derivatives () demonstrate the versatility of ethyl benzoate scaffolds in generating heterocyclic compounds (e.g., benzimidazole-linked thioacetamides) via multi-step reactions . This compound’s thioamide group may similarly enable cyclization or metal coordination in synthesis.

Solubility and Physicochemical Properties: Ethoxylated ethyl-4-aminobenzoate exhibits high water solubility due to its polyethylene glycol-like chain, making it suitable for cosmetics . In contrast, this compound likely has lower solubility in polar solvents due to its thioamide and ester groups.

Biological Activity

Ethyl 4-(2-amino-2-thioxoethoxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The compound features an ethyl ester functional group linked to a benzoate moiety, along with an amine and thioxo group, which may contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects against various pathogens.

- Antioxidant Activity : The presence of the thioxo group is hypothesized to contribute to antioxidant properties, potentially reducing oxidative stress in biological systems.

- Cytotoxic Effects : Investigations into its cytotoxicity have shown promise in inhibiting the growth of certain cancer cell lines.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological receptors and enzymes, similar to other compounds with structural similarities. Molecular docking studies could further elucidate these interactions and provide insights into its pharmacodynamics.

Data Table: Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial properties of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibits dose-dependent cytotoxicity. Notably, it showed higher efficacy against breast cancer cell lines compared to normal fibroblast cells, suggesting a selective action that could be beneficial in cancer therapies.

- Antioxidant Evaluation : The compound was assessed for its ability to scavenge free radicals using DPPH assay methods. Results indicated a significant reduction in free radical formation, supporting its potential use as an antioxidant in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 4-(2-amino-2-thioxoethoxy)benzoate, and what key reaction parameters must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as esterification of substituted benzoic acids or nucleophilic substitution of pre-functionalized intermediates. For example, refluxing in ethanol with glacial acetic acid as a catalyst (common for similar benzoate derivatives) can promote ester formation . Key parameters include solvent choice (polar aprotic solvents for nucleophilic steps), temperature control (reflux conditions ~80–100°C), and stoichiometric ratios of reagents to minimize byproducts. Monitoring via thin-layer chromatography (TLC) ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- FT-IR : Identify the thioxo (C=S) stretch at ~1200–1050 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹ .

- ¹H/¹³C NMR : Assign the ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ ~6.8–8.0 ppm), and thioamide NH₂ (δ ~5–6 ppm, broad). Confirm absence of unreacted starting materials .

- Elemental Analysis : Validate empirical formula consistency (e.g., C, H, N, S percentages) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR spectral data when assigning stereochemistry or confirming the presence of thioxo functional groups in this compound?

- Methodological Answer : Contradictions in NMR assignments (e.g., overlapping signals) can be addressed by:

- 2D NMR (COSY, HSQC) : Resolve coupling patterns and correlate protons to carbons, clarifying aromatic vs. thioamide environments .

- X-ray Crystallography : Use SHELX-based refinement to unambiguously determine bond lengths and angles, especially for the thioxo group (C–S bond ~1.6–1.7 Å) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Q. What strategies are recommended for elucidating the reaction mechanism of this compound in nucleophilic substitution reactions, particularly when unexpected byproducts form?

- Methodological Answer :

- Kinetic Studies : Track reaction progress via HPLC to identify intermediates and propose rate-determining steps .

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace oxygen/water involvement in ester hydrolysis byproducts .

- Mass Spectrometry (LC-MS) : Detect transient intermediates (e.g., acyloxy derivatives) and correlate with proposed mechanisms .

Q. In biological activity studies, how should researchers design experiments to differentiate between the compound's direct target interactions and non-specific cytotoxic effects?

- Methodological Answer :

- Dose-Response Assays : Establish IC₅₀ values across multiple cell lines; significant variation suggests non-specific toxicity .

- Target Knockdown/Overexpression : Use CRISPR/Cas9 or siRNA to silence putative targets (e.g., enzymes interacting with thioamide groups). Loss of activity confirms specificity .

- Thermal Shift Assays (TSA) : Monitor protein melting temperature shifts to identify direct ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.